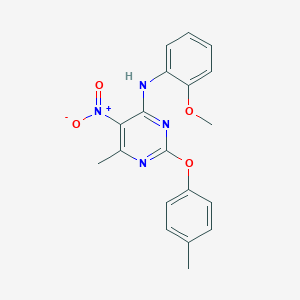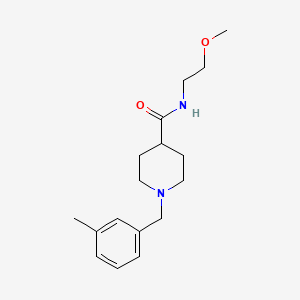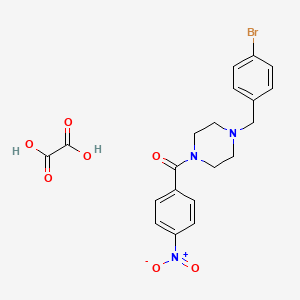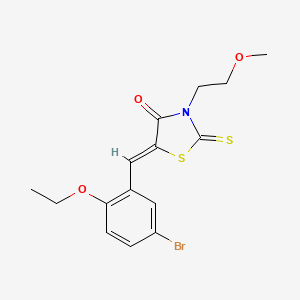![molecular formula C15H18FN5O3S B4984651 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide](/img/structure/B4984651.png)
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide, also known as FTB-TMA, is a synthetic compound that belongs to the class of tetrazole-based thiomorpholine dioxide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation, inflammation, and neuronal damage. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a critical role in tumor growth and survival. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to inhibit the production of reactive oxygen species and the activation of the nuclear factor kappa B pathway, which are both involved in the inflammatory response. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to inhibit angiogenesis, which is critical for tumor growth and metastasis. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to protect neurons against oxidative stress and apoptosis by activating the Nrf2-ARE pathway.
实验室实验的优点和局限性
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer drug. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been found to possess anti-inflammatory and neuroprotective properties, which may have potential therapeutic applications in various diseases. However, there are also limitations to using 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research and development of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide. One potential direction is to further investigate its anticancer activity and determine its efficacy in vivo. Another direction is to explore its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the safety and toxicity of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more potent and selective derivatives of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide may lead to the discovery of new drugs with improved therapeutic efficacy and safety.
合成方法
The synthesis of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide involves the reaction of 4-(4-fluorobenzoyl)butyric acid with thiosemicarbazide, followed by the cyclization of the resulting intermediate with 1,2-dichloroethane. The final product is obtained by the oxidation of the thiomorpholine derivative with hydrogen peroxide. The purity of 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide can be improved by recrystallization from ethanol.
科学研究应用
4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}thiomorpholine 1,1-dioxide has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons against oxidative stress and apoptosis.
属性
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3S/c16-13-5-3-12(4-6-13)15-17-19-21(18-15)7-1-2-14(22)20-8-10-25(23,24)11-9-20/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQMFSXWHMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCCN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxo-1,4-thiazinan-4-yl)-4-[5-(4-fluorophenyl)tetrazol-2-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)


![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)


![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)